3-Bromo Midodrine
CAS No.: 1797102-13-6
Cat. No.: VC0122731
Molecular Formula: C12H17BrN2O4
Molecular Weight: 333.182
* For research use only. Not for human or veterinary use.

CAS No. | 1797102-13-6 |
---|---|
Molecular Formula | C12H17BrN2O4 |
Molecular Weight | 333.182 |
IUPAC Name | 2-amino-N-[2-(3-bromo-2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide |
Standard InChI | InChI=1S/C12H17BrN2O4/c1-18-7-3-8(12(19-2)9(13)4-7)10(16)6-15-11(17)5-14/h3-4,10,16H,5-6,14H2,1-2H3,(H,15,17) |
Standard InChI Key | LDJZPMMIIPJTHC-UHFFFAOYSA-N |
SMILES | COC1=CC(=C(C(=C1)Br)OC)C(CNC(=O)CN)O |
Chemical Identity and Structure
3-Bromo Midodrine, chemically named 2-amino-N-[2-(3-bromo-2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide, represents a brominated derivative of midodrine. The compound features a bromine atom at the 3-position of the 2,5-dimethoxyphenyl ring, distinguishing it from the parent compound midodrine. This structural modification significantly alters its physical and chemical properties while maintaining recognizable similarity to the pharmacologically active midodrine.
Basic Chemical Information
The comprehensive chemical identity of 3-Bromo Midodrine is summarized in Table 1, which collates information from multiple reference sources.
Table 1: Chemical Identity of 3-Bromo Midodrine
Property | Data |
---|---|
Chemical Name | 2-amino-N-[2-(3-bromo-2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide |
CAS Number | 1797102-13-6 |
Molecular Formula | C₁₂H₁₇BrN₂O₄ |
Molecular Weight | 333.18 g/mol |
SMILES | COC1=CC(=C(C(=C1)Br)OC)C(CNC(=O)CN)O |
InChI | InChI=1S/C12H17BrN2O4/c1-18-7-3-8(12(19-2)9(13)4-7)10(16)6-15-11(17)5-14/h3-4,10,16H,5-6,14H2,1-2H3,(H,15,17) |
The molecular structure contains several key functional groups that influence its chemical behavior, including two methoxy groups, a secondary alcohol, an acetamide group, and a primary amine, along with the characteristic bromine at the 3-position .
Physical and Chemical Properties
The physical and chemical characteristics of 3-Bromo Midodrine determine its behavior in various environments, influencing its stability, reactivity, and analytical profile.
Physical Properties
While comprehensive physical property data is limited in the available literature, key properties derived from its chemical structure provide insight into its behavior.
Table 2: Physical and Chemical Properties of 3-Bromo Midodrine
The presence of the bromine atom significantly increases the molecular weight compared to midodrine and likely enhances the compound's lipophilicity, potentially altering its solubility profile and membrane permeability characteristics compared to the parent compound .
Chemical Reactivity
The chemical reactivity of 3-Bromo Midodrine can be inferred from its structure. The bromine substituent on the aromatic ring generally decreases electron density through its inductive electron-withdrawing effect, potentially altering the reactivity of neighboring functional groups. This modification likely impacts:
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The reactivity of the hydroxyl group
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The nucleophilicity of the amine group
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The stability of the acetamide linkage
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The susceptibility to oxidation or reduction
These altered reactivity patterns have implications for its stability during storage and analysis, as well as potential metabolic transformations if ingested.
3-Bromo Midodrine is primarily available as a reference standard for analytical purposes, particularly in pharmaceutical quality control.
Supplier | Catalog Number | Product Form |
---|---|---|
AquigenBio | AQ-M010527 | Reference Standard |
CymitQuimica | TR-B685630 | Reference Standard |
o2h discovery | o2h-M058004 | Reference Standard |
Pharmaffiliates | PA 40 19540 | Reference Standard |
Analytical Considerations
As an impurity of pharmaceutical significance, reliable analytical methods for the detection and quantification of 3-Bromo Midodrine are essential for quality control.
Analytical Methods
Standard analytical techniques for 3-Bromo Midodrine likely include:
Table 4: Analytical Methods for 3-Bromo Midodrine
Analytical Technique | Application |
---|---|
HPLC | Separation and quantification |
LC-MS/MS | Identification and structural confirmation |
NMR Spectroscopy | Structural elucidation |
IR Spectroscopy | Functional group identification |
Relationship to Midodrine
Understanding the relationship between 3-Bromo Midodrine and midodrine provides context for its significance in pharmaceutical research.
Structural Comparison
Midodrine (C₁₂H₁₈N₂O₄) is structurally similar to 3-Bromo Midodrine (C₁₂H₁₇BrN₂O₄), with the key difference being the bromine atom at the 3-position of the aromatic ring. This structural modification represents a significant chemical change that affects the compound's physical properties, potential biological activity, and analytical profile .
Midodrine itself is a prodrug that is metabolized in vivo to its active metabolite, desglymidodrine, which functions as an alpha-1 adrenergic receptor agonist. This mechanism increases blood pressure by inducing vasoconstriction in the arteriolar and venous vasculature .
Pharmacological Implications
While limited data exists regarding the specific pharmacological properties of 3-Bromo Midodrine, the bromine substitution would likely alter:
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Receptor binding characteristics
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Metabolic stability and pathway
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Distribution in tissues
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Pharmacokinetic parameters
The presence of bromine could potentially modify the compound's interaction with the alpha-1 adrenergic receptors, either enhancing or diminishing activity compared to midodrine itself .
Research Applications
3-Bromo Midodrine serves several important functions in pharmaceutical research and development.
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